Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate
Brand Name: Vulcanchem
CAS No.: 765954-09-4
VCID: VC17305449
InChI: InChI=1S/C56H74O10/c1-3-5-7-9-11-13-15-17-19-23-43-61-47-31-27-45(28-32-47)55(59)65-51-39-35-49(36-40-51)63-53(57)25-21-22-26-54(58)64-50-37-41-52(42-38-50)66-56(60)46-29-33-48(34-30-46)62-44-24-20-18-16-14-12-10-8-6-4-2/h27-42H,3-26,43-44H2,1-2H3
SMILES:
Molecular Formula: C56H74O10
Molecular Weight: 907.2 g/mol

Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate

CAS No.: 765954-09-4

Cat. No.: VC17305449

Molecular Formula: C56H74O10

Molecular Weight: 907.2 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate - 765954-09-4

Specification

CAS No. 765954-09-4
Molecular Formula C56H74O10
Molecular Weight 907.2 g/mol
IUPAC Name bis[4-(4-dodecoxybenzoyl)oxyphenyl] hexanedioate
Standard InChI InChI=1S/C56H74O10/c1-3-5-7-9-11-13-15-17-19-23-43-61-47-31-27-45(28-32-47)55(59)65-51-39-35-49(36-40-51)63-53(57)25-21-22-26-54(58)64-50-37-41-52(42-38-50)66-56(60)46-29-33-48(34-30-46)62-44-24-20-18-16-14-12-10-8-6-4-2/h27-42H,3-26,43-44H2,1-2H3
Standard InChI Key RVVFZYGNWJAYMD-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCC

Introduction

Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate is a complex organic compound that belongs to the class of esters. It is characterized by its long-chain dodecyloxy groups attached to benzoyl moieties, which are further linked to phenyl rings and a hexanedioate backbone. This compound is of interest in various fields, including materials science and chemistry, due to its potential applications in the synthesis of polymers and other materials.

Synthesis

The synthesis of Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate likely involves a multi-step process:

  • Preparation of Intermediates: Synthesis of 4-dodecyloxybenzoic acid and its activation to form an acid chloride.

  • Esterification: Reaction of the acid chloride with phenol derivatives to form the benzoyloxyphenyl units.

  • Final Coupling: Condensation of these units with hexanedioic acid or its derivatives to form the final product.

Applications

  • Polymer Synthesis: This compound can serve as a monomer for the synthesis of polymers with interesting thermal and mechanical properties.

  • Materials Science: Its long alkyl chains can provide hydrophobicity and flexibility to materials.

Environmental Fate and Transport

Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate, like other compounds with long alkyl chains, may have limited biodegradability and could persist in the environment. Its fate and transport would depend on factors such as soil type, water solubility, and microbial activity.

Hazard Data

While specific hazard data for Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate is not available, compounds with similar structures may pose risks due to their potential persistence in the environment and possible toxicity to aquatic organisms.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Solubility
Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioateC53H68O10865.1Low in water, soluble in organic solvents
Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioateNot explicitly providedEstimated higher than 865.1Low in water, soluble in organic solvents
4,4'-Bis(dodecyloxy)-1,1'-biphenylC36H58O2522.8Low in water, soluble in organic solvents

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